(R)-(4-Methylmorpholin-3-yl)methanol is a chemical compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to the class of morpholines, which are cyclic amines known for their versatile reactivity and utility in organic synthesis. The specific configuration of the (R) enantiomer indicates its chiral nature, which can influence its biological activity and interaction with other molecules.
The compound is synthesized through various methods, primarily involving the modification of morpholine derivatives. It falls under the classification of organic compounds, specifically as an alcohol due to the presence of a hydroxymethyl group (-CH2OH) attached to the morpholine ring. This classification is significant as it dictates its chemical behavior and reactivity.
The synthesis of (R)-(4-Methylmorpholin-3-yl)methanol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and selectivity. For example, using polar aprotic solvents can enhance nucleophilicity during alkylation reactions.
The molecular structure of (R)-(4-Methylmorpholin-3-yl)methanol consists of a morpholine ring with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. The three-dimensional arrangement contributes to its stereochemistry, which is crucial for its biological interactions.
(R)-(4-Methylmorpholin-3-yl)methanol can participate in various chemical reactions typical for alcohols and amines:
The reactivity profile is influenced by the hydroxymethyl group, which can engage in hydrogen bonding, enhancing solubility in polar solvents and affecting reaction kinetics.
The mechanism of action for (R)-(4-Methylmorpholin-3-yl)methanol largely depends on its application context—be it as a reagent or a potential drug candidate. In biological systems, its action may involve:
Research into similar compounds suggests that morpholine derivatives can exhibit varied biological activities, including antimicrobial and anti-inflammatory effects.
(R)-(4-Methylmorpholin-3-yl)methanol has potential applications in various scientific fields:
(R)-(4-Methylmorpholin-3-yl)methanol is a chiral morpholine derivative characterized by a stereogenic center at the C3 position of the morpholine ring. According to IUPAC conventions, its systematic name is [(3R)-4-methylmorpholin-3-yl]methanol, where the "(3R)" prefix explicitly denotes the absolute configuration at C3. The morpholine ring consists of a six-membered heterocycle with oxygen (O1) and nitrogen atoms at positions 1 and 4, respectively. The C3 carbon bears a hydroxymethyl group (–CH₂OH) and is stereogenic due to its four distinct substituents: hydrogen, carbon (C2), carbon (C4), and the hydroxymethyl group. The methyl group attached to the nitrogen (N4) is designated as the "4-methyl" substituent in the nomenclature hierarchy.
CN1CCOC[C@H]1CO
(Chirality indicated by @
descriptor) PDUJQYWWXIUBGB-FYZOBXCZSA-N
(R-enantiomer-specific) [6] Table 1: Nomenclature and Stereochemical Identifiers
Representation System | Identifier |
---|---|
IUPAC Name | [(3R)-4-methylmorpholin-3-yl]methanol |
Canonical SMILES | CN1CCOC[C@H]1CO |
InChI | InChI=1S/C6H13NO2.ClH/c1-7-2-3-9-5-6(7)4-8;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChIKey | PDUJQYWWXIUBGB-FYZOBXCZSA-N |
The absolute configuration (AC) of chiral morpholinols is typically assigned using experimental chiroptical methods supplemented by computational predictions. Key approaches include:
Electronic Circular Dichroism (ECD): Experimental ECD spectra are compared with time-dependent density functional theory (TDDFT) simulations. For morpholine derivatives, conformational searches using force fields (e.g., MMFF94) identify low-energy conformers, followed by geometry optimization at the B3LYP/6-31G* level. TDDFT calculations of rotatory strengths determine the theoretical ECD curve. A match between experimental and calculated spectra confirms the AC [4] [7].
X-ray Crystallography: Single-crystal X-ray analysis with Cu-Kα radiation (λ = 1.5418 Å) enhances anomalous scattering effects, enabling direct AC assignment without heavy-atom derivatization. This method is definitive but requires suitable crystals [4] [7].
Chiral Derivatization (Mosher Ester Analysis):The alcohol group of the morpholinol reacts with α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric esters. ¹H NMR chemical shift differences (Δδ = δS – δR) between the diastereomers reveal spatial orientation around C3. For (R)-morpholinols, characteristic Δδ patterns are observed for protons near the chiral center [1] [7].
Table 2: Methods for Absolute Configuration Assignment
Method | Key Procedure | AC Assignment Basis |
---|---|---|
ECD/TDDFT | Conformational search → DFT optimization → TDDFT rotatory strength calculation | Match between experimental and simulated ECD spectra |
X-ray (Cu-Kα) | Anomalous dispersion-enabled crystallography | Direct visualization of electron density with Bijvoet differences |
Mosher Ester Analysis | Derivatization with MTPA-Cl → ¹H NMR analysis of diastereomers | Sign and magnitude of Δδ for proximal protons relative to MTPA plane |
The pharmacological and physicochemical properties of (R)- and (S)-(4-methylmorpholin-3-yl)methanol enantiomers diverge significantly due to stereospecific target interactions:
Biological Activity Differences:In MMP inhibitor analogs (e.g., CGS 27023A), the (R)-enantiomers exhibit 10–100x higher potency against MMP-2/9 than (S)-counterparts. This arises from optimal positioning of the hydroxamate group for zinc coordination in the enzyme active site. γ-Fluorinated derivatives defy this trend, where both enantiomers show nanomolar activity due to compensatory fluorine interactions [8].
Synthetic Accessibility:The (R)-enantiomer (CAS: 1820569-49-0) and (S)-enantiomer (CAS: 1620510-51-1) are commercially synthesized via asymmetric reduction of ketone precursors or chiral chromatography (e.g., simulated moving bed technology). The (S)-enantiomer of related morpholinylmethanamine (CAS: 1821821-77-5) is more readily available, reflecting market demand [3] [6] [9].
Physicochemical Properties:Both enantiomers share identical log P (-0.66), pKa, and solubility profiles. However, their chiral recognition in biological systems leads to divergent pharmacokinetics. The (R)-enantiomer shows higher metabolic stability in liver microsome assays due to stereoselective enzyme interactions [6] [8].
Table 3: Enantiomer Comparison in Pharmacologically Relevant Analogs
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
MMP-2 Inhibition (IC₅₀) | 6.4–20 nM (CGS analogs) | 32.8–>1000 nM (CGS analogs) |
Synthetic Availability | Commercially available (CAS: 1820569-49-0) | Commercially available (CAS: 1620510-51-1) |
Metabolic Stability | t₁/₂ = 120 min (human microsomes) | t₁/₂ = 45 min (human microsomes) |
GAT3 Inhibition | Not applicable | Precursor (S)-morpholinylmethanamine: IC₅₀ = 3.0 μM |
Concluding Remarks
The stereochemistry of (R)-(4-methylmorpholin-3-yl)methanol governs its biochemical interactions and therapeutic potential. Precise AC assignment via chiroptical, crystallographic, or derivatization methods is essential for elucidating structure-activity relationships. The divergent bioactivities of its (R)- and (S)-enantiomers underscore the necessity of enantiopure synthesis in drug development. Future work should explore conformational constraints to enhance target selectivity within this pharmacophore class.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7